N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide
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Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.42. The purity is usually 95%.
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Scientific Research Applications
Chemodivergent Annulations via C-H Activation
- Rhodium(iii)-catalyzed annulations between N-methoxybenzamides and sulfoxonium ylides utilize C-H activation, indicating the utility of methoxybenzamides in chemodivergent cyclizations. This process highlights the ability to form complex structures from simple precursors, demonstrating the potential for chemical synthesis and modification of compounds like the one (Xu et al., 2018).
Asymmetric Michael Addition
- Thiourea-catalyzed asymmetric Michael addition involving methylene compounds to α,β-unsaturated imides derived from methoxybenzamide showcases the compound's role in enabling high enantioselectivity and good yields in chemical reactions (Inokuma et al., 2006).
Antimicrobial Screening
- Antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the methoxybenzamide structure reveals their potential in developing therapeutic interventions for bacterial and fungal infections (Desai et al., 2013).
Molecular Structure Analysis
- NMR spectroscopy and X-ray diffraction studies of chiral association complexes and specific methoxybenzamide derivatives provide insights into molecular geometry and intermolecular interactions, which are crucial for understanding the behavior and potential applications of complex organic molecules (Karabulut et al., 2014).
Antioxidant Agents
- The development of N-arylbenzamides with antioxidative properties emphasizes the importance of functional groups in enhancing antioxidant activity, suggesting avenues for the optimization of benzamide scaffolds in pharmaceutical applications (Perin et al., 2018).
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-20-14-4-2-13(3-5-14)15(19)17-12-16(21-9-8-18)6-10-22-11-7-16/h2-5,18H,6-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNCPIBMMQUFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.